Clodinafop-propargyl Clodinafop-propargyl Clodinafop-propargyl is a carboxylic ester resulting from the formal condensation of the carboxy group of clodinafop with the hydroxy group of prop-2-yn-1-ol. It is widely used as a herbicide for the control of annual grass weeds in cereal crops. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor, a herbicide and an agrochemical. It is a carboxylic ester, an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines and a propyzamide. It is functionally related to a prop-2-yn-1-ol and a clodinafop.
Clodinafop-propargyl is used as a herbicide for weed control in wheat.
an herbicide
Brand Name: Vulcanchem
CAS No.: 105512-06-9
VCID: VC21132387
InChI: InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1
SMILES: Array
Molecular Formula: C17H13ClFNO4
Molecular Weight: 349.7 g/mol

Clodinafop-propargyl

CAS No.: 105512-06-9

Cat. No.: VC21132387

Molecular Formula: C17H13ClFNO4

Molecular Weight: 349.7 g/mol

* For research use only. Not for human or veterinary use.

Clodinafop-propargyl - 105512-06-9

Specification

CAS No. 105512-06-9
Molecular Formula C17H13ClFNO4
Molecular Weight 349.7 g/mol
IUPAC Name prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate
Standard InChI InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1
Standard InChI Key JBDHZKLJNAIJNC-LLVKDONJSA-N
Isomeric SMILES C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Canonical SMILES CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Colorform Colorless crystals
Crystalline solid
Cream powde
Melting Point 59.5 °C
MP: 48.2-57.1 °C /Technical/

Introduction

Chemical Identity

Clodinafop-propargyl is characterized by the following identifiers:

ParameterInformation
IUPAC Name(R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionic acid prop-2-ynyl ester
Chemical Abstracts Service (CAS) Name(2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid, 2-propynyl ester
CAS Registry Number105512-06-9
Molecular FormulaC17H13ClFNO4
Relative Molecular Mass349.8
Chemical ClassOxyphenoxy Acid Ester

Clodinafop-propargyl is the R-enantiomer of the compound, which is significant for its biological activity and specificity as an herbicide .

Physical and Chemical Properties

Clodinafop-propargyl exists as a solid at room temperature with distinctive physicochemical characteristics that influence its behavior in agricultural applications and environmental systems:

PropertyValueTest Conditions
Melting Point59.5°C99.5% purity
Vapor Pressure3.19 × 10⁻⁶ Paat 25°C (extrapolated)
Water SolubilityLow-
Log Octanol/Water Partition Coefficient (log Kow)3.90at 25°C
Physical StateSolidat room temperature
Solubility in Organic SolventsVery soluble in certain organic solvents-

The compound shows relatively low volatility and water solubility but dissolves readily in specific organic solvents, properties that influence its formulation and application methods .

Mode of Action

Clodinafop-propargyl functions as a systemic herbicide with a specific biochemical mechanism:

The active ingredient is absorbed through the foliage of plants and rapidly translocated to the growing points of leaves and stems. Once inside the plant, clodinafop-propargyl interacts with and inhibits the enzyme acetyl coenzyme A carboxylase (ACCase), which is essential for the production of lipids (fatty acids) needed for plant growth .

The herbicide's selectivity is based on the differential metabolism rate between crop plants and target weeds. In wheat crops, clodinafop-propargyl converts from the ester form to the active acid and then to biologically inactive compounds at a faster rate than in grass weeds. Consequently, grass weeds such as wild oats and wild millet cannot effectively break down clodinafop-propargyl, allowing a lethal dose to accumulate at the meristematic growing points .

Commercial formulations typically include a safener, cloquintocet-mexyl, which accelerates the rate of clodinafop breakdown in wheat, thus preventing the accumulation of a lethal dose in the crop while still effectively controlling weeds .

Agricultural Applications and Uses

Clodinafop-propargyl is specifically registered for use as a post-emergence herbicide in wheat production systems:

Target CropTarget WeedsApplication Rate (g/ha)Application Method
Wheat (spring and durum)Wild oats, green and yellow foxtail, Persian darnel160-180Foliar spray
WheatPhalaris minor (canary grass)150-160Foliar spray

The compound is particularly valuable in wheat cultivation because it:

  • Selectively controls grass weeds without damaging the wheat crop

  • Is applied post-emergence, providing flexibility in weed management timing

  • Effectively targets specific problematic grassy weeds that compete with wheat

  • Provides control with relatively low application rates

Treatment with clodinafop-propargyl causes yellowed leaves, stunted growth, and death in susceptible weeds within approximately eight days of application .

Toxicological Profile

Acute Toxicity

The acute toxicity profile of clodinafop-propargyl has been extensively studied across multiple exposure routes:

Test TypeSpeciesResultsToxicity Category
Acute OralRatLD₅₀ = 1829 mg/kg bw (males: 1392 mg/kg, females: 2271 mg/kg)3
Acute OralMouseLD₅₀ > 2000 mg/kg bw-
Acute DermalRatLD₅₀ > 2000 mg/kg bw3
Acute InhalationRatLC₅₀ > 2.3 mg/L4
Primary Eye IrritationRabbitSlightly irritating3
Primary Skin IrritationRabbitNon-irritant4
Dermal SensitizationRat/Guinea PigSkin sensitizer-

The end-use product (Discover Herbicide) shows a similar acute toxicity profile, with notable differences in skin irritation, where it is classified as a severe dermal irritant (Category 2) .

Subchronic and Chronic Toxicity

Longer-term studies reveal more detailed information about potential health effects:

Study TypeSpeciesNOAELLOAELEffects
28-Day Oral GavageRat< 5 mg/kg5 mg/kgLiver toxicity (enzyme changes)
13-Week OralRatMales: 0.9 mg/kg/day; Females: 8.2 mg/kg/dayMales: 8.2 mg/kg/day; Females: 71.1 mg/kg/dayDecreased body weight, increased liver weights and enzymes, decreased thymus weight (atrophy)
13-Week OralMiceMales: 0.9 mg/kg/day; Females: 1.1 mg/kg/dayMales: 7.3 mg/kg/day; Females: 8.6 mg/kg/dayClinical chemistry alterations

These studies demonstrate that the primary target organ of toxicity is the liver in rats and mice, with increased liver enzyme activities and histopathological findings reported in repeated dose studies. In dogs, increased incidence of skin lesions was observed in repeated dose studies .

Effects on Human Health

Developmental and reproduction studies demonstrated susceptibility both prenatally and postnatally, and there was evidence of neurotoxicity in the toxicological database. The current acute dietary point of departure for females 13-49 years is 5 mg/kg, which is nearly ten times less than the dose eliciting any effect in pups exposed perinatally to clodinafop-propargyl (DNT LOAEL = 44 mg/kg/day) .

Risk assessments conducted by regulatory agencies have established safety thresholds for various exposure scenarios, and the compound is subject to ongoing regulatory review to ensure protection of human health .

Environmental Fate and Behavior

Degradation in Various Media

Clodinafop-propargyl undergoes various degradation processes in environmental media:

MediumDegradation ParameterHalf-life/Rate
HydrolysisHalf-life at pH 5184 days
HydrolysisHalf-life at pH 72.7 days
HydrolysisHalf-life at pH 92.2 hours
Aerobic Soil MetabolismHalf-life (parent)0.5 to 1.5 days
Aerobic Soil MetabolismHalf-life (CGA-193469 metabolite)33.6 days
Anaerobic Aquatic MetabolismHalf-life513 days
Terrestrial Field DissipationHalf-life (CGA-163469)Less than 5 days in top 10 cm

The major route of dissipation for clodinafop-propargyl is de-esterification through abiotic hydrolysis and microbial activity. The parent compound rapidly degrades to an acid form (clodinafop acid), which is considered to be a primary stressor of concern for ecological risk assessment .

Mobility and Persistence

The mobility and persistence characteristics of clodinafop-propargyl and its metabolites influence their environmental behavior:

CompoundMobility CharacteristicValue/Description
Clodinafop-propargylSoil mobilityMobile in low organic soil to immobile in high organic soil
CGA-193469 (metabolite)Soil mobilityHighly mobile in low to moderate organic soils
Clodinafop acidExpected mobility (Kfoc)44-89 (mobile)
Clodinafop-propargylBioaccumulation potentialLimited due to rapid degradation (BCF: 228-243X for whole fish)

Ecotoxicological Profile

Effects on Aquatic Organisms

Clodinafop-propargyl shows varying levels of toxicity to different aquatic organisms:

Organism TypeSpeciesToxicity MeasureResult
Freshwater FishBluegill (Lepomis macrochirus)LC₅₀0.24 mg a.i./L
Freshwater FishVarious speciesLC₅₀0.30-0.39 mg a.i./L
Freshwater InvertebratesVarious speciesEC₅₀> 2.0 mg a.i./L
Aquatic Plants (vascular)Lemna gibbaEC₅₀> 2.4 mg a.i./L
Aquatic Plants (non-vascular)Navicula pelliculosaEC₅₀3.0 mg a.i./L

Based on these data, clodinafop-propargyl is classified as highly toxic to freshwater fish and moderately toxic to freshwater invertebrates and aquatic plants .

Regulatory Status and Risk Management

Clodinafop-propargyl is subject to regulatory oversight in various jurisdictions:

In the United States, it is registered by the Environmental Protection Agency (EPA) for use on spring wheat. The EPA has established tolerances for residues in accordance with 40 CFR 180.559 .

In Canada, clodinafop-propargyl is registered for use in western Canada on spring and durum wheat. Health Canada's Pest Management Regulatory Agency (PMRA) has conducted re-evaluation of the compound to ensure it continues to meet current health and environmental standards .

Risk mitigation measures have been implemented to protect human health and the environment, including:

  • Required personal protective equipment for applicators

  • Restricted entry intervals after application

  • Buffer zones to protect sensitive habitats

  • Application rate restrictions

  • Timing restrictions to minimize non-target exposure

These regulatory frameworks are periodically updated based on emerging scientific data and risk assessment methodologies .

Formulations and Application Methods

Clodinafop-propargyl is available in various formulations:

Formulation TypeActive Ingredient ContentAdditional ComponentsApplication Method
Wettable Powder (WP)15% w/wInert ingredients, fillersSpray
Emulsifiable Concentrate (EC)VariableSolvents, emulsifiersSpray
Technical Material>95%Minimal additivesManufacturing use only

Commercial formulations typically include the safener cloquintocet-mexyl, which accelerates the breakdown of clodinafop-propargyl in wheat crops without affecting its herbicidal activity against grass weeds. This safener is crucial for the selective action of the herbicide .

The recommended application rate ranges from 150-180 g/ha, applied as a post-emergence spray when target weeds are at the appropriate growth stage. The timing of application is critical for maximizing efficacy while minimizing crop injury .

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